molecular formula C17H26N2O5S B5741465 1-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one

1-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one

Cat. No.: B5741465
M. Wt: 370.5 g/mol
InChI Key: ZFDYYQLCSUXDAA-UHFFFAOYSA-N
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Description

1-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one is a complex organic compound characterized by its unique chemical structure This compound features a piperazine ring substituted with a 2,5-dimethoxyphenylsulfonyl group and a 3-methylbutan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization One common method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3,4-Dimethoxyphenyl)sulfonylpiperazin-1-yl]-4-phenylbutan-1-one
  • 2-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]-4-phenyl-1,3-thiazole

Uniqueness

1-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one is unique due to its specific substitution pattern and the presence of both a sulfonyl group and a ketone moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

1-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-13(2)11-17(20)18-7-9-19(10-8-18)25(21,22)16-12-14(23-3)5-6-15(16)24-4/h5-6,12-13H,7-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDYYQLCSUXDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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